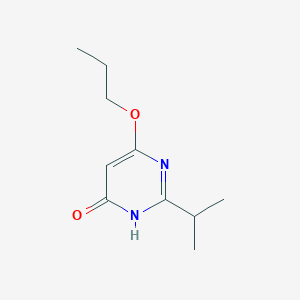
2-Isopropyl-6-propoxypyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-6-propoxypyrimidin-4(1H)-one is an organic compound belonging to the pyrimidinone family Pyrimidinones are heterocyclic aromatic organic compounds containing a pyrimidine ring with a keto group This specific compound is characterized by the presence of isopropyl and propoxy substituents at the 2 and 6 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-propoxypyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrimidine, isopropylamine, and propyl alcohol.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-chloropyrimidine with isopropylamine to form 2-isopropylpyrimidine.
Alkylation: The next step is the alkylation of 2-isopropylpyrimidine with propyl alcohol in the presence of a base such as potassium carbonate to introduce the propoxy group at the 6 position.
Cyclization: The final step involves cyclization to form the pyrimidinone ring, which can be achieved through heating under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Isopropyl-6-propoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyrimidinones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.
科学研究应用
2-Isopropyl-6-propoxypyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-Isopropyl-6-propoxypyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity or interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Isopropyl-4(1H)-pyrimidinone: Lacks the propoxy group at the 6 position.
6-Propoxy-4(1H)-pyrimidinone: Lacks the isopropyl group at the 2 position.
2-Methyl-6-propoxypyrimidin-4(1H)-one: Has a methyl group instead of an isopropyl group at the 2 position.
Uniqueness
2-Isopropyl-6-propoxypyrimidin-4(1H)-one is unique due to the presence of both isopropyl and propoxy substituents, which can influence its chemical reactivity and biological activity. This combination of substituents may confer specific properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
生物活性
2-Isopropyl-6-propoxypyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine derivatives known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine precursors. Recent studies have highlighted various synthetic pathways that enhance the yield and purity of this compound.
Key Synthetic Routes:
- Alkylation Reactions : Utilizing isopropyl and propoxy groups to modify the pyrimidine core.
- Cyclization Techniques : Employing cyclization methods to form the pyrimidine ring effectively.
The structure-activity relationship of this compound has been investigated in relation to its anti-inflammatory properties, particularly its interaction with cyclooxygenase (COX) enzymes.
Anti-inflammatory Effects
Recent research has demonstrated that this compound exhibits significant anti-inflammatory activity. The compound's efficacy was evaluated through various in vitro assays measuring its inhibitory effects on COX-1 and COX-2 enzymes, which are critical mediators in the inflammatory process.
Inhibition Data:
The half-maximal inhibitory concentration (IC50) values for selected derivatives are summarized in Table 1.
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | 6.74 ± 0.10 | 1.10 ± 0.05 |
Preliminary results indicate that while the compound shows promising COX inhibition, it is less potent than established anti-inflammatory drugs like celecoxib and diclofenac .
Case Studies
A study conducted by Tageldin et al. explored the anti-inflammatory potential of various pyrimidine derivatives, including this compound, using carrageenan-induced paw edema models in rats. The results indicated that this compound significantly reduced edema formation, comparable to indomethacin, a well-known anti-inflammatory agent .
The biological activity of this compound can be attributed to its ability to inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins (PGE2). The compound's structural features, including electron-donating substituents, enhance its binding affinity to the active site of COX enzymes.
属性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
2-propan-2-yl-4-propoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-14-9-6-8(13)11-10(12-9)7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12,13) |
InChI 键 |
YNFREXXADPEHDG-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC(=O)NC(=N1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















